1-Chloro-4-(isopropylsulfonyl)-2-nitrobenzene
Overview
Description
1-Chloro-4-(isopropylsulfonyl)-2-nitrobenzene is an organic compound with a complex structure that includes a chlorine atom, an isopropylsulfonyl group, and a nitro group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-4-(isopropylsulfonyl)-2-nitrobenzene typically involves multiple steps. One common method starts with the nitration of chlorobenzene to form 1-chloro-2-nitrobenzene. This intermediate is then subjected to sulfonation with isopropylsulfonyl chloride under acidic conditions to yield the final product.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-Chloro-4-(isopropylsulfonyl)-2-nitrobenzene undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chlorine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation: The isopropylsulfonyl group can be oxidized to a sulfone using strong oxidizing agents.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Strong oxidizing agents like potassium permanganate.
Major Products Formed
Reduction: 1-Chloro-4-(isopropylsulfonyl)-2-aminobenzene.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Oxidation: this compound sulfone.
Scientific Research Applications
1-Chloro-4-(isopropylsulfonyl)-2-nitrobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development due to its unique functional groups.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Chloro-4-(isopropylsulfonyl)-2-nitrobenzene involves its interaction with various molecular targets. The nitro group can participate in redox reactions, while the chlorine atom and isopropylsulfonyl group can undergo substitution reactions. These interactions can affect molecular pathways and lead to the formation of new compounds with different properties.
Comparison with Similar Compounds
Similar Compounds
- 1-Chloro-4-nitrobenzene
- 1-Chloro-4-(methylsulfonyl)-2-nitrobenzene
- 1-Chloro-4-(ethylsulfonyl)-2-nitrobenzene
Uniqueness
1-Chloro-4-(isopropylsulfonyl)-2-nitrobenzene is unique due to the presence of the isopropylsulfonyl group, which imparts distinct chemical reactivity and potential applications compared to its analogs. The combination of the nitro, chlorine, and isopropylsulfonyl groups makes it a versatile compound for various chemical transformations and applications.
Properties
IUPAC Name |
1-chloro-2-nitro-4-propan-2-ylsulfonylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO4S/c1-6(2)16(14,15)7-3-4-8(10)9(5-7)11(12)13/h3-6H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUWLFSCBPCABKC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)C1=CC(=C(C=C1)Cl)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90634954 | |
Record name | 1-Chloro-2-nitro-4-(propane-2-sulfonyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90634954 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
58880-51-6 | |
Record name | 1-Chloro-2-nitro-4-(propane-2-sulfonyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90634954 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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